molecular formula C19H16N2O2S B2913031 2-(4-Benzylbenzamido)thiophene-3-carboxamide CAS No. 920434-56-6

2-(4-Benzylbenzamido)thiophene-3-carboxamide

Cat. No.: B2913031
CAS No.: 920434-56-6
M. Wt: 336.41
InChI Key: BGUPRJCMPBVBMN-UHFFFAOYSA-N
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Description

2-(4-Benzylbenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(4-Benzylbenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-benzylbenzoic acid with thiophene-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

2-(4-Benzylbenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Benzylbenzamido)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

2-(4-Benzylbenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in various fields of research and industry.

Biological Activity

2-(4-Benzylbenzamido)thiophene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a benzamido group and a benzyl moiety. The structural formula can be represented as follows:

C19H16N2O2S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound belongs to the class of thiophene derivatives, which are known for their wide range of applications in medicinal chemistry due to their unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential to activate the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in immune responses and has implications in cancer therapy. The interactions often involve hydrogen bonds and π-π stacking interactions that stabilize the binding conformation with target proteins.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that related compounds have demonstrated efficacy against various pathogens, suggesting potential therapeutic applications in treating infections.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. For instance, it has been shown to provide protection against amyloid-beta-induced cytotoxicity in neuronal cell lines, indicating its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity

The compound is also being explored for its anticancer properties. It has shown promise as a kinase inhibitor , which is crucial for regulating cell growth and proliferation. By inhibiting specific kinases, it may help in controlling cancer cell growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
Benzothiophene Simplified structure without benzamido or methyl groupsBasic thiophene framework
Benzamide Derivatives Similar amide functional groups but different core structuresVarying biological activities based on substituents
Thiazole Derivatives Thiazole ring instead of benzothiopheneDifferent reactivity patterns due to sulfur positioning

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research within medicinal chemistry.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
  • Neuroprotection : In a neuroprotective study involving mouse hippocampal neuronal HT22 cells, this compound was found to significantly reduce cytotoxicity induced by amyloid-beta aggregates, providing insights into its mechanism as a protective agent against neurodegeneration.
  • Cancer Treatment Potential : Research exploring the kinase inhibition properties revealed that this compound effectively inhibited several cancer-related kinases, leading to reduced proliferation of cancer cell lines.

Properties

IUPAC Name

2-[(4-benzylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c20-17(22)16-10-11-24-19(16)21-18(23)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPRJCMPBVBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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